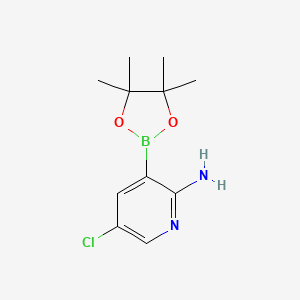
1-(1-bromoethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-bromoethyl)-2,4-dimethylbenzene” is an organic compound that belongs to the class of halogenated hydrocarbons. It consists of a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a bromoethyl group at the 1-position and two methyl groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, bromoethylation could be achieved by reacting the benzene derivative with bromoethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two methyl groups. The bromoethyl group would add polarity to the molecule, while the methyl groups would increase hydrophobicity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl group would likely make the compound relatively polar, while the methyl groups would increase its hydrophobicity. The compound would likely be a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization of Styrene
“1-(1-bromoethyl)-2,4-dimethylbenzene” is utilized in the controlled radical polymerization of styrene. This process is crucial for creating well-defined polymers with specific molecular weights and narrow molecular weight distributions. The compound acts as an initiator, where its bromine atom facilitates the controlled growth of the polymer chain .
Asymmetric Esterification of Benzoic Acid
In the presence of a chiral cyclic guanidine, “1-(1-bromoethyl)-2,4-dimethylbenzene” is employed in the asymmetric esterification of benzoic acid. This application is significant in the synthesis of chiral molecules, which are essential for the production of various pharmaceuticals and fine chemicals .
Synthesis of Bromine Terminated Polymers
This compound serves as an initiator in the synthesis of bromine-terminated poly(p-methoxystyrene) and polystyrene through atom transfer radical polymerization (ATRP). The bromine end-groups are particularly useful for further functionalization of the polymers, allowing for the creation of block copolymers and other advanced materials .
Nanotechnology
Finally, this compound could be used in nanotechnology research, especially in the creation of organic nanostructures. Its reactive nature enables it to form covalent bonds with nanoparticles, facilitating the construction of organic-inorganic hybrid materials.
Each of these applications demonstrates the versatility of “1-(1-bromoethyl)-2,4-dimethylbenzene” in scientific research. Its role as an initiator in polymerization reactions and its potential in various other fields highlight its importance as a chemical reagent .
Wirkmechanismus
Mode of Action
It’s known that brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The bromine atom in the molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-bromoethyl)-2,4-dimethylbenzene . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, biological factors like enzymatic activity can also influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2,4-dimethylbenzene involves the alkylation of 2,4-dimethylbenzene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,4-dimethylbenzene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "Add 2,4-dimethylbenzene and anhydrous DMSO to a reaction flask and stir under nitrogen atmosphere.", "Add potassium tert-butoxide to the reaction flask and stir for 30 minutes.", "Add 1-bromoethane dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-(1-bromoethyl)-2,4-dimethylbenzene." ] } | |
CAS-Nummer |
20871-92-5 |
Produktname |
1-(1-bromoethyl)-2,4-dimethylbenzene |
Molekularformel |
C10H13Br |
Molekulargewicht |
213.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



